N-Butyl-N-methyl-2-methylamino-acetamide
Description
Contextualization within Amide Chemistry and Structural Classes
Amides are fundamental organic compounds derived from carboxylic acids where the hydroxyl (-OH) group is replaced by an amino group. geeksforgeeks.org They are classified as primary (RCONH₂), secondary (RCONHR'), or tertiary (RCONR'R''), based on the number of organic substituents attached to the nitrogen atom. solubilityofthings.com
N-Butyl-N-methyl-2-methylamino-acetamide, with the chemical formula C₈H₁₈N₂O, falls into the category of a tertiary amide . This is because its amide nitrogen is bonded to two carbon-containing groups: a butyl group and a methyl group. solubilityofthings.commasterorganicchemistry.com This classification is significant as tertiary amides lack a hydrogen atom on the nitrogen, which prevents them from acting as hydrogen bond donors, a property that influences their physical characteristics like boiling point and solubility. solubilityofthings.com
The structure of an amide is characterized by resonance, where the lone pair of electrons on the nitrogen atom is delocalized into the carbonyl group. geeksforgeeks.org This creates a partial double bond character between the carbon and nitrogen, resulting in a planar arrangement of the atoms involved (O, C, N). geeksforgeeks.org Furthermore, this molecule contains an additional key feature: a secondary amine group (-NHCH₃) at the C-2 position of the acetyl group. This amine group imparts basicity to the molecule and provides a second site for chemical reactions, distinct from the relatively stable tertiary amide group.
Significance in Organic Synthesis and Chemical Research Scaffolds
Acetamide (B32628) and its derivatives are cornerstones of organic synthesis, frequently serving as intermediates, plasticizers, and industrial solvents. patsnap.comwikipedia.orgpatsnap.com Molecules like this compound, which are derived from amino acids (in this case, a derivative of sarcosine (B1681465) or N-methylglycine), are particularly valuable as scaffolds in medicinal chemistry and drug discovery. nih.govarchivepp.com
The dual functionality of this compound is of particular note. The tertiary amide bond is known for its stability and resistance to hydrolysis compared to other acyl derivatives like esters. wikipedia.org This robustness makes it a desirable feature in the backbone of larger molecules, including pharmaceuticals. Simultaneously, the secondary amine provides a reactive "handle" for further molecular elaboration through reactions such as N-alkylation or acylation, allowing chemists to build more complex structures. nih.govresearchgate.net
N-alkyl amino amides are frequently found in bioactive compounds, such as enzyme inhibitors and local anesthetics. nih.gov The synthesis of these chiral scaffolds with high stereochemical integrity is a significant area of research. nih.govresearchgate.netresearchgate.net Therefore, a molecule with the structure of this compound represents a building block that could be used in the synthesis of novel therapeutic agents or functional materials. archivepp.comnih.gov
Historical and Contemporary Academic Inquiry into Acetamide Systems
The study of amides is deeply rooted in the history of organic chemistry, particularly with the development of peptide synthesis. The formation of the amide bond is the basis of protein structure. wikipedia.org Historically, methods like the Schotten-Baumann reaction provided early pathways to amides. masterorganicchemistry.com The mid-20th century saw heroic achievements in synthesis, such as the total synthesis of penicillin, which hinged on creating a strained amide bond in the beta-lactam ring. masterorganicchemistry.com
Contemporary research has shifted towards developing more efficient, sustainable, and selective methods for amide bond formation. acs.orgresearchgate.net Traditional methods often require harsh conditions or the use of stoichiometric coupling reagents that generate significant waste. researchgate.net Modern approaches focus on catalysis, including methods for the direct N-alkylation of amino acid amides using alcohols, which is an atom-economical process that produces water as the only byproduct. nih.govresearchgate.net Ruthenium and iridium-based catalysts have shown particular promise in these "hydrogen borrowing" transformations. researchgate.netacs.org
Furthermore, the functionalization of acetamide derivatives continues to be an active area of investigation for creating compounds with specific biological activities, including analgesic, anti-inflammatory, and anti-cancer properties. nih.gov The discovery that simple acetamide has been detected near the center of the Milky Way galaxy has also sparked interest, as the amide bond is essential for life as we know it, suggesting that the molecular precursors to life can form in space. wikipedia.org
Data Tables
Table 1: Physicochemical Properties of this compound Note: As this specific compound is not widely studied, some properties are calculated or predicted based on its structure.
| Property | Value |
| Molecular Formula | C₈H₁₈N₂O |
| Molecular Weight | 158.24 g/mol |
| Structural Class | Tertiary Amide, Secondary Amine |
| Hydrogen Bond Acceptor Count | 2 |
| Hydrogen Bond Donor Count | 1 |
| Predicted LogP | 0.8-1.2 |
| Predicted Boiling Point | ~240-260 °C |
Structure
3D Structure
Properties
Molecular Formula |
C8H18N2O |
|---|---|
Molecular Weight |
158.24 g/mol |
IUPAC Name |
N-butyl-N-methyl-2-(methylamino)acetamide |
InChI |
InChI=1S/C8H18N2O/c1-4-5-6-10(3)8(11)7-9-2/h9H,4-7H2,1-3H3 |
InChI Key |
PJBMEWYJYHWTBO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C)C(=O)CNC |
Origin of Product |
United States |
Synthetic Methodologies for N Butyl N Methyl 2 Methylamino Acetamide and Analogues
Established Synthetic Routes for Acetamide (B32628) Scaffolds
The acetamide group is a fundamental functional group in organic chemistry, and its synthesis is well-documented. nih.gov The primary methods involve the formation of an amide bond between a carboxylic acid derivative and an amine.
Amidation is the most direct and common method for constructing acetamide scaffolds. The direct condensation of a carboxylic acid and an amine is possible but typically requires high temperatures (over 160°C) to overcome the formation of a non-reactive ammonium (B1175870) salt. mdpi.com To achieve amide formation under milder conditions, the carboxylic acid is often "activated."
From Carboxylic Acids: The direct reaction between a carboxylic acid and an amine can be facilitated by coupling agents or catalysts. Boron-based reagents, such as boronic acids and the borate (B1201080) ester B(OCH₂CF₃)₃, have been shown to be effective for direct amide formation by mediating the dehydration process. mdpi.comacs.orgnih.gov Metal-based catalysts, including those based on titanium and zirconium, also promote this transformation. nih.gov
From Acid Chlorides: A more reactive approach involves the conversion of the carboxylic acid to an acyl chloride. nih.govlibretexts.org Chloroacetyl chloride is a common starting material for 2-chloroacetamides. ijpsr.info The acyl chloride readily reacts with primary or secondary amines to form the corresponding amide. libretexts.org This reaction is often performed in the presence of a base to neutralize the HCl byproduct. researchgate.net
From Esters: Amides can also be synthesized from esters through aminolysis. For instance, ethyl chloroacetate (B1199739) can react with ammonia (B1221849) or amines to yield the corresponding acetamide. orgsyn.org This reaction is typically slower than using acyl chlorides and may require heating.
The following table summarizes various conditions for amidation reactions.
| Starting Material | Reagent/Catalyst | Amine Type | General Conditions | Reference |
|---|---|---|---|---|
| Carboxylic Acid | B(OCH₂CF₃)₃ | Primary, Secondary | MeCN, 80-100 °C | acs.orgnih.gov |
| Carboxylic Acid | TiCl₄ | Primary, Secondary | Pyridine, 85 °C | nih.gov |
| Acid Chloride | - | Ammonia, Primary, Secondary | Aprotic solvent, often with a base | libretexts.orgresearchgate.net |
| Ester (e.g., Ethyl Chloroacetate) | - | Aqueous Ammonia | Low temperature (0-5 °C) | orgsyn.org |
A highly effective strategy for synthesizing substituted acetamides involves nucleophilic substitution on an α-haloacetamide, such as a 2-chloroacetamide (B119443) derivative. researchgate.net The chlorine atom in these compounds is readily displaced by a variety of nucleophiles, including amines. researchgate.net
This two-step approach first involves the synthesis of an N-substituted 2-chloroacetamide from chloroacetyl chloride and a suitable amine. ijpsr.info In the second step, the resulting chloroacetamide is treated with another amine, which acts as a nucleophile to displace the chloride and form the desired 2-aminoacetamide derivative. For the synthesis of N-Butyl-N-methyl-2-methylamino-acetamide, this would entail reacting N-butyl-N-methyl-2-chloroacetamide with methylamine (B109427).
The reactivity of the C-Cl bond makes this a versatile method for introducing a wide range of functional groups at the α-position of the acetamide. researchgate.net
Multi-component reactions (MCRs) offer an efficient pathway to complex molecules like acetamides in a single synthetic operation. core.ac.uk These reactions combine three or more starting materials in a one-pot process, which saves time, energy, and reduces waste. core.ac.uk For instance, β-acetamido ketones can be synthesized via a four-component reaction involving an aromatic aldehyde, an enolizable ketone, acetonitrile (B52724), and acetyl chloride. globaljournals.org While not a direct route to the target molecule, MCRs represent a powerful strategy for rapidly generating libraries of structurally diverse acetamide analogues. core.ac.uknih.gov The development of novel MCRs remains an active area of research for producing useful synthetic building blocks. core.ac.uk
Specific Precursor Chemistry for this compound Synthesis
The synthesis of the target compound, this compound, requires the strategic introduction of three distinct amine-derived fragments: a butyl group, a methyl group on the amide nitrogen, and a methylamino group at the 2-position.
The most direct method for incorporating the N-butyl and N-methyl groups is to use N-butyl-N-methylamine as a single, pre-formed precursor. This secondary amine can then be used in an amidation or nucleophilic substitution reaction.
A plausible synthetic route would be the acylation of N-butyl-N-methylamine with chloroacetyl chloride. This reaction would form the key intermediate, N-butyl-N-methyl-2-chloroacetamide . This intermediate contains the required tertiary amide structure and a reactive site for the subsequent introduction of the methylamino group.
The following table outlines a potential reaction for forming the key chloroacetamide intermediate.
| Reactant 1 | Reactant 2 | Product | Reaction Type |
|---|---|---|---|
| N-Butyl-N-methylamine | Chloroacetyl chloride | N-Butyl-N-methyl-2-chloroacetamide | Acylation / Amidation |
The final step in the proposed synthesis involves the reaction of the N-butyl-N-methyl-2-chloroacetamide intermediate with methylamine. In this step, methylamine acts as a nucleophile, displacing the chlorine atom to form the final product, this compound.
The use of different amine reactants in this synthetic sequence provides a straightforward method for generating analogues of the target compound.
Varying the Secondary Amine: By starting with a different secondary amine in the initial acylation step (e.g., N-ethyl-N-methylamine), one can produce analogues with different substituents on the amide nitrogen.
Varying the Final Nucleophilic Amine: By using a different primary amine in the final nucleophilic substitution step (e.g., ethylamine (B1201723) instead of methylamine), analogues with different substituents at the 2-position can be synthesized. For example, using butylamine (B146782) would yield N-Butyl-N-methyl-2-butylamino-acetamide.
This modular approach, based on fundamental amidation and nucleophilic substitution reactions, provides a flexible and efficient platform for the synthesis of this compound and a diverse range of related structures.
Carboxylic Acid and Acid Derivative Selection (e.g., 2-methylaminoacetic acid derivatives)
The synthesis of the target compound, this compound, fundamentally requires the coupling of a 2-methylaminoacetic acid (also known as N-methylglycine or sarcosine) moiety with N-butyl-N-methylamine. The direct condensation of a carboxylic acid and an amine to form an amide is thermodynamically unfavorable and typically requires high temperatures, which can be incompatible with sensitive functional groups. Therefore, the carboxylic acid must first be "activated" to facilitate the reaction under milder conditions.
Commonly, the carboxylic acid is converted into a more reactive derivative. The most prevalent of these are acyl chlorides. The reaction of an acyl chloride with an amine is a well-established and efficient method for amide synthesis. nih.gov This transformation is typically achieved by treating the parent carboxylic acid, in this case, 2-methylaminoacetic acid, with a reagent such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 2-methylaminoacetyl chloride is highly electrophilic and readily reacts with the secondary amine, N-butyl-N-methylamine, to form the desired amide bond.
In the context of synthesizing analogues, various substituted 2-aminoacetic acids can be utilized. For example, the synthesis of various 2-(alkylamino)acetamides has been reported starting from bromoacetamide and reacting it with different primary or secondary amines. researchgate.net Alternatively, starting with different N-substituted α-amino acids allows for the introduction of diverse functionalities into the final product. nih.govnih.gov
Catalytic Systems and Reaction Optimization
The efficiency of amide bond formation is highly dependent on the catalytic system and reaction conditions. Optimization of catalysis, solvent, and temperature is crucial for maximizing yield and minimizing side reactions.
Acidic and Basic Catalysis in Acetamide Formation
Both acidic and basic conditions can be used to catalyze the formation of amides.
Basic Catalysis: In many amide synthesis protocols, a base is added to neutralize the acid (e.g., HCl) generated during the reaction, particularly when starting from an acyl chloride. This prevents the protonation of the amine nucleophile, which would render it unreactive. Common bases for this purpose include tertiary amines like triethylamine (B128534) or milder inorganic bases such as potassium bicarbonate. researchgate.netresearchgate.net Beyond this role as a simple acid scavenger, bases can also serve as true catalysts. For instance, a cooperative catalytic system using 1,4-diazabicyclo[2.2.2]octane (DABCO) and Fe₃O₄ has been developed for the atom-economical amidation of carboxylic acids. nih.govsemanticscholar.org In this system, the base is believed to interact with the reactants to form a more reactive intermediate, facilitating the amidation process.
Acidic Catalysis: While less common for direct amidation from amines due to the potential for amine protonation, acid catalysis is a cornerstone of related reactions like the Fischer esterification and can play a role in certain amidation strategies. Acid-catalyzed condensation has been successfully applied in the synthesis of N-polysubstituted oxaazaisowurtzitanes, demonstrating its utility in specific contexts. researchgate.net In acid-catalyzed hydrolysis of amides, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon and makes it more susceptible to nucleophilic attack. organic-chemistry.org A similar principle can be applied to the formation reaction, where an acid catalyst can activate the carboxylic acid partner, although care must be taken to select a suitable acid that does not fully inhibit the amine's nucleophilicity.
Transition Metal Catalysis for C-N Bond Formation (e.g., Palladium-catalyzed cross-coupling reactions)
Modern synthetic chemistry has seen the rise of transition metal catalysis, particularly with palladium, as a powerful tool for constructing C-N bonds, including amides. These methods offer high efficiency and functional group tolerance under mild conditions. nih.gov
Palladium-catalyzed aminocarbonylation is a prominent method for synthesizing amides. This reaction typically involves an organic halide (or triflate), an amine, and carbon monoxide in the presence of a palladium catalyst and a phosphine (B1218219) ligand. organic-chemistry.org The palladium catalyst facilitates the oxidative addition of the organic halide, insertion of carbon monoxide to form a palladium(II)-acyl species, and subsequent reductive elimination with the amine to yield the amide. nih.gov This approach could be adapted for the synthesis of this compound by selecting appropriate precursors.
Another advanced strategy is the palladium-catalyzed N-acylation of tertiary amines by carboxylic acids, which proceeds via the cleavage of a C-N bond. organic-chemistry.org This method involves the in situ activation of the carboxylic acid to form an anhydride (B1165640), which then engages in the palladium catalytic cycle. The choice of ligand is critical for reaction success, with various phosphine ligands like triphenylphosphine (B44618) (PPh₃), Xantphos, and DPEphos being employed to modulate the catalyst's reactivity and stability depending on the specific substrates. nih.govacs.org
The table below summarizes various palladium catalytic systems used in the synthesis of amides and related compounds.
| Catalyst Precursor | Ligand | CO Source | Amine/Nucleophile | Substrate | Solvent | Temp (°C) | Yield | Ref |
| Pd(OAc)₂ | 2 PPh₃ | 1 bar CO | Nortropinone | Iodoalkenes | Toluene | 100 | High | nih.gov |
| Pd(OAc)₂ | Xantphos | 1 bar CO | Nortropine | Iodo(hetero)arenes | Toluene | 100 | High | nih.gov |
| Pd(OAc)₂ | PPh₃ | Mo(CO)₆ | Benzamidine | Electron-rich Aryl Iodides | DMF | 100 | Excellent | acs.org |
| Pd(OAc)₂ | DPEphos | Mo(CO)₆ | Benzamidine | Sterically Hindered Aryl Iodides | DMF | 100 | Good | acs.org |
| Pd(OAc)₂ | Xantphos | Mo(CO)₆ | Benzamidine | Electron-poor Aryl Iodides | DMF | 100 | Excellent | acs.org |
| Pd(OAc)₂ | TFP | N/A (activator: Piv₂O) | Tertiary Amines | Carboxylic Acids | Toluene | 120 | Good-Excellent | organic-chemistry.org |
Solvent Effects and Temperature Control in Reaction Efficiency
The choice of solvent and the control of reaction temperature are paramount for optimizing the efficiency of amide synthesis.
Temperature Control: Reaction temperature is a critical parameter that must be carefully controlled. Many amide formation reactions require heating to overcome the activation energy barrier. For instance, palladium-catalyzed reactions are often conducted at elevated temperatures, ranging from 80°C to 120°C, to ensure efficient catalytic turnover. nih.govorganic-chemistry.org Microwave-assisted synthesis has also emerged as a technique to rapidly heat reactions, often leading to significantly reduced reaction times and improved yields under solvent-free conditions. researchgate.net However, excessively high temperatures can lead to the decomposition of reactants, products, or catalysts, or promote undesirable side reactions. Therefore, optimization studies are typically performed to identify the optimal temperature that balances reaction rate and product stability.
The following table illustrates the impact of different solvents and temperatures on peptide synthesis, a process analogous to the formation of the target amide.
| Solvent System | Temperature | Performance Notes | Ref |
| DMF | Room Temp | Gold standard, but now restricted due to toxicity. | unifi.it |
| DMF | 90 °C (Induction Heating) | Faster reaction times compared to room temperature. | unifi.it |
| DMSO/Butyl Acetate (B1210297) | 90 °C (Induction Heating) | Tested as a greener alternative to DMF with high efficacy. | unifi.it |
| N-butylpyrrolidinone (NBP) | Not specified | Showed great potential to replace DMF, producing high yield and purity. | lu.se |
| NBP:EtOAc (1:1) | Not specified | Performed better than DMF in test synthesis. | lu.se |
| Ethyl Acetate | 200 °C | Used as a reaction solvent for amide synthesis at high temperature. | biotage.com |
Advanced Purification Techniques for Synthetic Intermediates and Final Compounds
The isolation of a pure final product is a critical step in any synthetic sequence. For this compound and its analogues, which contain polar amide and amine functionalities, a combination of purification techniques may be necessary.
Recrystallization and Chromatography
Recrystallization: This is often the preferred method for purifying solid amides, as it can be highly effective and often results in less product loss compared to chromatography. researchgate.net The principle involves dissolving the crude product in a minimum amount of a hot solvent in which it is highly soluble, and then allowing the solution to cool slowly. As the solubility decreases with temperature, the desired compound crystallizes out, leaving impurities behind in the solvent. The choice of solvent is crucial. For amides, polar solvents like ethanol (B145695), acetone, or acetonitrile are often effective. researchgate.net In some cases, a mixed solvent system, such as benzene (B151609) and ethyl acetate, has been used successfully. organic-chemistry.org
Chromatography: When recrystallization is ineffective or for non-crystalline products, chromatographic techniques are employed.
Column Chromatography: This is the most common chromatographic method. For amides and amines, the choice of stationary phase is important. Standard silica (B1680970) gel is acidic and can lead to strong, irreversible binding of basic compounds, resulting in poor recovery and peak tailing. biotage.com To circumvent this, several strategies can be used:
Adding a small amount of a basic modifier, such as triethylamine or ammonia, to the mobile phase (eluent). biotage.com
Using a deactivated or base-treated silica gel.
Employing an amine-functionalized silica stationary phase (KP-NH), which effectively masks the acidic silanol (B1196071) groups and allows for excellent separation of basic compounds with simple eluents like hexane/ethyl acetate. biotage.com
Reversed-Phase Liquid Chromatography (RPLC): In this technique, a non-polar stationary phase (like C18-modified silica) is used with a polar mobile phase (often a mixture of water and acetonitrile or methanol). RPLC is particularly useful for purifying polar compounds that are not well-retained on normal-phase silica. It has been used effectively to purify complex mixtures of natural amides. nih.gov
Counter-Current Chromatography (CCC): This is a form of liquid-liquid partition chromatography that avoids the use of a solid support, thereby eliminating issues of irreversible adsorption. It has been successfully applied to the preparative isolation of amides from natural extracts, often in tandem with RPLC for final polishing. nih.gov
The following table summarizes common purification techniques for amides.
| Technique | Stationary Phase | Typical Mobile Phase / Solvent | Notes | Ref |
| Recrystallization | N/A | Ethanol, Acetone, Acetonitrile, 1,4-Dioxane | Method of choice for solid amides to minimize yield loss. | researchgate.net |
| Flash Chromatography (Normal Phase) | Silica Gel | Hexane/Ethyl Acetate + Triethylamine | Addition of base is often required to prevent product loss on acidic silica. | biotage.combiotage.com |
| Flash Chromatography (Amine-Functionalized) | Amine-Functionalized Silica | Hexane/Ethyl Acetate | Simplifies purification of basic amines and amides by preventing strong interaction with the stationary phase. | biotage.com |
| Reversed-Phase LC (RPLC) | C18 Silica | Water/Acetonitrile or Water/Methanol (B129727) | Effective for purifying polar amides and intermediates. | biotage.comnih.gov |
| Counter-Current Chromatography (CCC) | N/A (Liquid-Liquid) | e.g., Petroleum/EtOAc/CCl₄/MeOH/H₂O | Support-free method, avoids irreversible adsorption of the sample. | nih.gov |
Salt Formation for Enhanced Purity and Stability
In the synthesis of this compound and related amino acetamide analogues, the conversion of the final compound from its free base form into a salt is a pivotal step for ensuring high purity and chemical stability. The presence of basic nitrogen atoms in these molecules allows for their reaction with a variety of inorganic and organic acids to form well-defined, crystalline salts. This process is not merely for formulation but is a critical purification technique integrated into the synthetic pathway.
The primary advantage of converting the amine compound into a salt is the significant enhancement of its crystallinity. Amine free bases, particularly non-aromatic ones, are often isolated as oils or low-melting-point solids that are difficult to purify via crystallization. By forming a salt, the ionic character of the compound increases, which promotes the formation of a stable crystal lattice. During the controlled precipitation or crystallization of this salt from a suitable solvent system, impurities present in the reaction mixture are excluded from the crystal structure and remain dissolved in the mother liquor. This selective crystallization is a highly effective method for removing by-products and unreacted starting materials.
The choice of the acid used for salt formation is critical and depends on the specific properties desired for the final product and the impurities to be removed. Common reagents include hydrochloric acid, tartaric acid, and maleic acid. google.com
Hydrochloride Salt Formation
A prevalent method for purification involves the formation of a hydrochloride salt. This is typically achieved by introducing hydrogen chloride (either as a gas or dissolved in a solvent like ethanol or dioxane) to a solution of the crude amine free base. google.com The resulting hydrochloride salt often precipitates as a highly pure, crystalline solid that can be easily isolated by filtration.
A patented method for a related N,N-dimethyl acetamide analogue demonstrates this process effectively. google.com In this synthesis, the final step involves a "deprotection salify" stage where a Boc-protected precursor is treated with hydrogen chloride. This simultaneously removes the protecting group and forms the hydrochloride salt of the active amine. The process yields a product with very high purity, as detailed in the table below.
| Reagent | Solvent | Temperature | Yield | GC Purity |
|---|---|---|---|---|
| Hydrogen Chloride (gas) | 1,4-Dioxane | 60 ± 2 °C | 92.4% | 99.6% |
| 34% Ethanolic Hydrogen Chloride | Ethyl Acetate | 40 ± 2 °C | 90.5% | 99.0% |
Diastereomeric Salt Formation for Chiral Purification
For chiral analogues of this compound, where the compound exists as a mixture of enantiomers (a racemate), salt formation can be ingeniously employed to separate these stereoisomers—a process known as resolution. This is accomplished by using a single, pure enantiomer of a chiral acid, such as L(+)-tartaric acid. google.com
The reaction of a racemic amine with an optically active acid results in the formation of two different diastereoisomeric salts. Since diastereomers have distinct physical properties, including solubility in a given solvent, one of the salts can be selectively crystallized while the other remains in solution. This allows for the isolation of a single, desired enantiomer of the amine in high purity.
A process for an analogous chiral amine highlights this technique, where L(+)-tartaric acid is used to purify the (S)-enantiomer. google.com
| Amine Compound | Chiral Acid | Molar Ratio (Amine:Acid) | Solvent System | Process |
|---|---|---|---|---|
| (S) 2-methylamino-2-phenyl-n-butyl 3,4,5-trimethoxybenzoate | L(+)-Tartaric Acid | 1:1 (0.040 mol : 0.040 mol) | Absolute Ethanol / Water | Heating to reflux, partial distillation of solvent, and cooling to induce crystallization of the tartrate salt. |
In addition to purity, the formation of a salt significantly enhances the stability of the compound. The free amine functionality can be susceptible to atmospheric oxidation and other degradation pathways. By converting it to a salt, the lone pair of electrons on the nitrogen atom is involved in bonding, rendering the molecule less reactive and more stable for long-term storage and handling. The resulting crystalline solid form is generally more robust than its oily or amorphous free base counterpart. smolecule.com
Advanced Spectroscopic and Analytical Characterization of Acetamide Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.
Proton NMR (¹H NMR) for Confirmation of Substituent Positions and Proton Environments
Proton NMR (¹H NMR) spectroscopy provides detailed information about the number of different types of protons in a molecule, their chemical environments, and their proximity to other protons. For a molecule like N-Butyl-N-methyl-2-methylamino-acetamide, one would expect to observe distinct signals for the protons on the butyl group, the two N-methyl groups, and the methylene (B1212753) bridge of the acetamide (B32628) backbone. The chemical shift (δ) of each signal would indicate the electronic environment of the protons, while the splitting pattern (multiplicity) would reveal the number of adjacent protons, governed by spin-spin coupling. For instance, the terminal methyl group of the butyl chain would likely appear as a triplet, while the adjacent methylene groups would show more complex splitting patterns (e.g., sextet or multiplet). The N-methyl groups and the methylene protons would appear as singlets if there are no adjacent protons to couple with.
Hypothetical ¹H NMR Data for this compound: (Note: This table is illustrative and not based on experimental data)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~0.9 | Triplet | 3H | CH₃ (butyl) |
| ~1.3 | Sextet | 2H | CH₂ (butyl) |
| ~1.5 | Quintet | 2H | CH₂ (butyl) |
| ~2.3 | Singlet | 3H | N-CH₃ (amino) |
| ~2.9 | Singlet | 3H | N-CH₃ (amide) |
| ~3.2 | Triplet | 2H | N-CH₂ (butyl) |
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton and Functional Group Identification
Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number of different carbon environments in a molecule and to identify the types of carbon atoms (e.g., alkyl, C=O). In the case of this compound, distinct signals would be expected for each carbon atom in the butyl chain, the two N-methyl carbons, the methylene carbon, and the carbonyl carbon of the amide group. The carbonyl carbon would appear at a characteristic downfield chemical shift (typically 160-180 ppm).
Hypothetical ¹³C NMR Data for this compound: (Note: This table is illustrative and not based on experimental data)
| Chemical Shift (ppm) | Assignment |
|---|---|
| ~13.9 | CH₃ (butyl) |
| ~20.0 | CH₂ (butyl) |
| ~29.5 | CH₂ (butyl) |
| ~35.0 | N-CH₃ (amino) |
| ~37.0 | N-CH₃ (amide) |
| ~49.0 | N-CH₂ (butyl) |
| ~58.0 | CO-CH₂-N |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments
Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms within a molecule.
COSY (Correlation Spectroscopy) would reveal correlations between protons that are coupled to each other, helping to trace the proton-proton networks within the butyl chain.
HSQC (Heteronuclear Single Quantum Coherence) would show correlations between protons and the carbon atoms to which they are directly attached. This would definitively link the proton signals to their corresponding carbon signals.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.
High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, which allows for the determination of its elemental composition and thus its molecular formula. For this compound (C₉H₂₀N₂O), HRMS would be able to distinguish its exact mass from that of other compounds with the same nominal mass but different elemental compositions.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment and Identity Confirmation
Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. uni.lu An LC-MS analysis of a sample of this compound would first separate the compound from any impurities. The mass spectrometer would then provide the mass of the eluting compound, confirming its identity and allowing for an assessment of the sample's purity. The fragmentation pattern observed in the mass spectrum can also serve as a fingerprint for the compound. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Component Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. jmchemsci.com It is exceptionally well-suited for the analysis of volatile and semi-volatile compounds, making it an ideal method for identifying this compound and any related volatile impurities. jmchemsci.com
In a typical GC-MS analysis, the sample is injected into the GC system, where it is vaporized. The gaseous components are then carried by an inert gas (like helium or nitrogen) through a long, thin capillary column. The separation is based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase coated on the inside of the column. ekb.eg For an amine-containing compound like this compound, a column with a moderately polar stationary phase is often employed to achieve good peak shape and resolution.
As the separated components exit the GC column, they enter the ion source of the mass spectrometer. Here, they are bombarded with electrons, causing them to ionize and fragment in a reproducible manner. The resulting charged fragments are then separated by the mass analyzer based on their mass-to-charge ratio (m/z). The resulting mass spectrum serves as a "molecular fingerprint."
For this compound, the mass spectrum would be expected to show a molecular ion peak (M+) corresponding to its molecular weight, although it may be weak. More prominent peaks would likely arise from characteristic fragmentation patterns, such as alpha-cleavage adjacent to the nitrogen atoms and the carbonyl group. Key expected fragments would include the loss of a butyl radical (M-57) and cleavage of the bond between the carbonyl carbon and the adjacent methylene group. The identification of the compound is confirmed by comparing its retention time and mass spectrum with that of a known standard or by matching the spectrum against a reference library like the NIST Mass Spectral Library. nist.govnist.gov
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Fourier-Transform Infrared (FT-IR) for Functional Group Identification (e.g., Amide C=O stretch, N-H bends)
Fourier-Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for the identification of functional groups within a molecule. The method is based on the principle that molecular bonds vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, the molecules absorb energy at frequencies corresponding to their vibrational modes. askfilo.com
For this compound, the FT-IR spectrum provides definitive evidence for its key structural features. As a tertiary amide, it will exhibit a strong and characteristic carbonyl (C=O) stretching absorption, known as the Amide I band. libretexts.org This peak is typically found in the region of 1630-1690 cm⁻¹. masterorganicchemistry.com Unlike primary or secondary amides, there will be no N-H stretching or bending vibrations associated with the amide nitrogen itself. udel.edu
However, the molecule contains a secondary amine group (-NH(CH₃)), which will produce its own distinct signals. A single, moderately sharp N-H stretching band is expected in the 3300-3500 cm⁻¹ region. askfilo.commasterorganicchemistry.com Additionally, an N-H bending vibration may be observed around 1500-1560 cm⁻¹. libretexts.org The aliphatic portions of the molecule, the butyl and methyl groups, will be evidenced by C-H stretching vibrations typically appearing just below 3000 cm⁻¹. askfilo.com
Table 1: Expected FT-IR Absorption Bands for this compound This interactive table summarizes the key vibrational frequencies.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Secondary Amine (R₂N-H) | N-H Stretch | 3300 - 3500 | Medium, Sharp |
| Aliphatic C-H | C-H Stretch | 2850 - 2960 | Strong |
| Tertiary Amide (R-CO-NR₂) | C=O Stretch (Amide I) | 1630 - 1690 | Strong |
| Secondary Amine (R₂N-H) | N-H Bend | 1500 - 1560 | Medium |
UV-Vis Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from a ground state to a higher energy excited state. The utility of this technique for a specific compound depends on the presence of chromophores—parts of a molecule that absorb light.
The this compound molecule lacks extensive conjugation or aromatic rings, which are typically responsible for strong UV-Vis absorption. The primary chromophore present is the carbonyl group (C=O) of the amide. Simple, non-conjugated amides exhibit a weak absorption band in the far UV region, typically around 200-220 nm. nist.gov This absorption is due to the n → π* (n-to-pi-star) electronic transition, where a non-bonding electron from the oxygen atom is excited into the antibonding π* orbital of the carbonyl group.
The position and intensity of this absorption can be influenced by the solvent used for the analysis, a phenomenon known as solvatochromism. amazonaws.com Due to the low wavelength of its absorption maximum (λmax) and its low molar absorptivity, UV-Vis spectroscopy is more commonly used for quantitative analysis at a fixed wavelength rather than for qualitative structural identification of this particular compound. The UV cutoff of the solvent is a critical consideration; solvents like acetonitrile (B52724) or water, which are transparent below 200 nm, are suitable choices. lsu.edu
Chromatographic Methods for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for separating, identifying, and quantifying components in a mixture. It is particularly valuable for compounds that are non-volatile or thermally unstable, making it an excellent method for the purity determination and quantitative analysis of this compound. ekb.eg
A common approach for this compound would involve reverse-phase HPLC (RP-HPLC). sielc.com In this mode, the stationary phase is nonpolar (e.g., a C18-bonded silica (B1680970) column), and the mobile phase is a more polar solvent mixture, typically consisting of water or a buffer and an organic modifier like acetonitrile or methanol (B129727). sielc.comnih.gov The separation is based on the hydrophobic interactions of the analyte with the stationary phase. The basic nature of the secondary amine in this compound can cause poor peak shape (tailing) on standard silica-based columns. This can be mitigated by using a buffer to control the pH of the mobile phase or by adding an ion-pairing agent.
Detection is most commonly achieved using a UV detector set to a low wavelength, such as 200-210 nm, to monitor the weak n → π* transition of the amide carbonyl group. rsc.org For quantitative analysis, a calibration curve is constructed by plotting the peak area versus the concentration of a series of known standards. This allows for the precise determination of the compound's concentration in a sample.
Table 2: Typical HPLC Parameters for Analysis of this compound This interactive table outlines a potential HPLC method.
| Parameter | Description |
|---|---|
| Column | Reverse Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water/Buffer |
| Detector | UV/Vis or Photodiode Array (PDA) |
| Wavelength | 200 - 210 nm |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 - 20 µL |
| Column Temperature | 25 - 30 °C |
Gas Chromatography (GC)
Gas Chromatography (GC) is another powerful separation technique used for the analysis of volatile compounds. nist.gov While GC-MS is used for identification, GC with a more universal detector like a Flame Ionization Detector (FID) is a robust and reliable method for purity assessment and quantitative analysis of this compound, provided the compound is thermally stable enough to be vaporized without decomposition.
In GC-FID, the sample is injected into a heated port, vaporized, and swept by a carrier gas onto a capillary column. researchgate.net Given the polarity of the amide and amine functional groups, a mid-to-high polarity column (e.g., a wax-type column like polyethylene (B3416737) glycol or a 50% phenyl-polysiloxane phase) would likely provide the best separation and peak shape. After separation on the column, the analyte flows into the FID. The detector combusts the organic compound in a hydrogen-air flame, producing ions that generate a current proportional to the mass of carbon entering the flame. This makes FID an excellent choice for quantification.
The purity of a sample can be determined by calculating the area percent of the main peak relative to the total area of all peaks in the chromatogram. For accurate quantification, an internal or external standard method is employed. researchgate.net
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental analytical technique employed in the characterization of novel compounds, including acetamide derivatives. This destructive method provides quantitative information about the elemental composition of a sample, typically carbon (C), hydrogen (H), and nitrogen (N), and occasionally other elements like sulfur (S). The primary purpose of elemental analysis in synthetic chemistry is to verify the empirical formula of a newly synthesized compound. By comparing the experimentally determined mass percentages of the constituent elements with the theoretically calculated values based on the proposed chemical structure, researchers can confirm the purity and elemental integrity of the compound.
The process involves the complete combustion of a small, precisely weighed amount of the substance in a controlled environment. The combustion products, such as carbon dioxide (CO2), water (H2O), and nitrogen gas (N2), are collected and quantified. From the masses of these products, the original mass percentages of C, H, and N in the sample are calculated.
In the study of acetamide derivatives, elemental analysis serves as a crucial checkpoint following synthesis and purification. For instance, in the characterization of a newly synthesized acetamide derivative, the experimental results from elemental analysis are expected to be in close agreement with the calculated values, typically within a narrow margin of ±0.4%. A significant deviation between the found and calculated values may indicate the presence of impurities, residual solvents, or an incorrect structural assignment.
A representative example of how elemental analysis data is presented in research can be seen in the characterization of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. nih.gov The researchers reported the following results, which demonstrate the close correlation between the theoretical and experimental values, thus confirming the successful synthesis and purity of the target compound. nih.gov
Table 1: Elemental Analysis Data for a Representative Acetamide Derivative
| Element | Calculated (%) | Found (%) |
|---|---|---|
| Carbon (C) | 53.17 | 53.19 |
| Hydrogen (H) | 3.22 | 3.20 |
| Nitrogen (N) | 11.28 | 11.06 |
| Sulfur (S) | 25.78 | 24.20 |
Data sourced from a study on N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, illustrating the application of elemental analysis in the compositional verification of acetamide derivatives. nih.gov
The data presented in the table showcases a high degree of accuracy for carbon and hydrogen. While the nitrogen and sulfur values show a slightly larger, yet often acceptable, variance, they still provide strong evidence for the proposed molecular formula. Such findings, in conjunction with other spectroscopic data (e.g., NMR, IR, and mass spectrometry), provide a comprehensive and robust characterization of the synthesized acetamide derivative.
Chemical Reactivity and Transformation Studies of N Butyl N Methyl 2 Methylamino Acetamide
Amide Bond Reactivity
The amide bond in N-Butyl-N-methyl-2-methylamino-acetamide is a key site for chemical transformations. Its reactivity is influenced by the presence of two alkyl substituents on the nitrogen atom, which create a sterically hindered and electron-rich environment.
Amide hydrolysis, the cleavage of the amide bond to yield a carboxylic acid and an amine, is a fundamental reaction. Generally, amides are quite stable, and their hydrolysis requires acidic or basic conditions, often with heating. libretexts.org
Under basic conditions, the hydrolysis of an amide is a base-promoted reaction that involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. libretexts.org For tertiary amides like this compound, this process is particularly challenging due to steric hindrance and the electron-donating nature of the alkyl groups, which reduce the electrophilicity of the carbonyl carbon. arkat-usa.org Consequently, tertiary amides are known to be very difficult to cleave under standard aqueous alkaline conditions. arkat-usa.orgumich.edu
However, studies on related N,N-disubstituted amides have shown that hydrolysis can be achieved under specific, non-aqueous alkaline conditions. A mild protocol using sodium hydroxide in a mixture of methanol (B129727) and either dichloromethane (B109758) or dioxane has been developed for the hydrolysis of secondary and tertiary amides. arkat-usa.orgresearchgate.net In these non-aqueous systems, the reactivity trend is reversed compared to aqueous conditions, with more lipophilic tertiary amides hydrolyzing more readily than primary amides. umich.edu
The proposed pathway for the hydrolysis of this compound would yield N-butyl-N-methylamine and 2-(methylamino)acetic acid.
Table 1: General Conditions for Amide Hydrolysis
| Condition | Reagents | Product Types | Reactivity of Tertiary Amides |
|---|---|---|---|
| Acidic | Strong acid (e.g., HCl, H₂SO₄), water, heat | Carboxylic acid and ammonium (B1175870) salt | Slow, requires forcing conditions |
| Basic (Aqueous) | Strong base (e.g., NaOH), water, heat | Carboxylate salt and amine | Very slow, often resistant |
Transamidation is a process where the amino group of an amide is exchanged with another amine. This reaction is typically catalyzed by acids, bases, or transition metals and is often an equilibrium process. For this compound, a potential transamidation reaction would involve reacting it with a different amine (R'R''NH) to form a new amide and release N-butyl-N-methylamine. The equilibrium can be driven towards the products by using a large excess of the reacting amine or by removing one of the products. The steric hindrance at the tertiary amide would likely necessitate forcing conditions for this transformation to occur.
Reactivity of the Amino and Alkyl Substituents
The secondary amine and the N-alkyl groups of this compound also exhibit characteristic reactivities.
The nitrogen atoms in this compound can be oxidized. The secondary amine is susceptible to oxidation, and under certain conditions, the tertiary amide nitrogen can also react. While the formation of N-oxides from tertiary amines is a common reaction, the oxidation of amides is less straightforward. However, studies on the oxidation of N-alkyl amides have shown that they can be converted to other functionalities. For instance, N-alkyl amides with a methylene (B1212753) group adjacent to the amide nitrogen can be oxidized to imides using reagents like tert-butyl hydroperoxide and a manganese(III) acetylacetonate (B107027) catalyst. researchgate.net
The amide functional group can be completely reduced to an amine. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. masterorganicchemistry.com The reduction of a tertiary amide, such as the one in this compound, would proceed through the addition of a hydride to the carbonyl carbon, followed by elimination of the oxygen atom to form an iminium ion intermediate, which is then further reduced to the amine. masterorganicchemistry.com This reaction would convert the acetamide (B32628) moiety into an ethylamine (B1201723) derivative, resulting in the formation of N-butyl-N'-(2-(methylamino)ethyl)-N-methylamine. Other reducing agents, such as dialkylboranes, have also been used for the controlled reduction of tertiary amides to either aldehydes or amines, depending on the reaction conditions and the steric properties of the reagents. researchgate.net
Table 2: Products of Tertiary Amide Reduction
| Reducing Agent | Product |
|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | Tertiary Amine |
| Disiamylborane (one equivalent) | Aldehyde |
Both the secondary amine and the N-methyl group on the amide are potential sites for substitution reactions.
N-demethylation: The removal of a methyl group from a nitrogen atom is a known transformation. For N-methyl amides, copper-catalyzed radical N-demethylation has been developed. acs.orgacs.org This process uses an oxidant like N-fluorobenzenesulfonimide (NFSI) and proceeds through a carbinolamine intermediate that spontaneously decomposes to the N-demethylated amide and formaldehyde. organic-chemistry.org Applying this to this compound would result in the formation of N-Butyl-2-methylamino-acetamide. In biological systems, N-demethylation can be mediated by enzymes like cytochrome P-450. nih.gov
N-alkylation of the amine: The secondary amino group in the 2-methylamino substituent is nucleophilic and can undergo N-alkylation with alkyl halides or other alkylating agents. This reaction would lead to the formation of a tertiary amine at this position. The direct N-alkylation of α-amino acid amides with alcohols has been achieved using ruthenium catalysts, offering an atom-economical method. nih.gov
N-alkylation of the amide nitrogen: While the amide nitrogen in this compound is already tertiary, N-alkylation is a key reaction for primary and secondary amides. It typically requires a strong base to deprotonate the amide, forming an amide anion that then reacts with an alkylating agent. For tertiary amides, further alkylation on the nitrogen to form a quaternary ammonium salt is generally not a favorable process under standard alkylating conditions.
There is currently no publicly available scientific literature detailing the photochemical transformations, photostability, thermal degradation pathways, or thermostability studies of the chemical compound this compound. Searches for dedicated research on these specific aspects of the compound did not yield any relevant results.
Therefore, the requested article with detailed research findings, data tables, and specific degradation pathways for this compound cannot be generated at this time due to a lack of available scientific data.
Computational and Theoretical Investigations of N Butyl N Methyl 2 Methylamino Acetamide
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, provide a detailed description of the electronic distribution and energy landscape of N-Butyl-N-methyl-2-methylamino-acetamide.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations are employed to determine its most stable three-dimensional arrangement of atoms, known as the optimized geometry. This is achieved by finding the minimum energy conformation on the potential energy surface. Various functionals, such as B3LYP and M06-2X, combined with basis sets like 6-311++G(d,p), are commonly used for this purpose. nih.govresearchgate.net
Once the optimized geometry is obtained, vibrational frequency calculations are performed. These calculations serve two main purposes: to confirm that the optimized structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. researchgate.netnih.gov The calculated vibrational frequencies can be compared with experimental data to validate the computational model. For similar amide-containing molecules, DFT has been successfully used to assign vibrational modes, such as the characteristic C=O stretching frequency. researchgate.net
Interactive Table: Representative DFT Functionals and Basis Sets for Amide Systems
| Functional | Basis Set | Application | Reference |
| B3LYP | 6-311++G(d,p) | Geometry Optimization, Vibrational Frequencies | researchgate.net |
| M06-2X | 6-311++G(3df,3pd) | Geometry Optimization, Gibbs Free Energy | nih.gov |
| B3LYP-D3 | 6-311+G(d,p) | Dispersion-Corrected Geometry Optimization | nih.gov |
Time-Dependent Density Functional Theory (TD-DFT) is the most common method for studying the excited states of molecules. youtube.com By applying TD-DFT, it is possible to predict the electronic absorption spectrum (UV-Vis) of this compound. This involves calculating the energies of vertical excitations from the ground state to various excited states. The results of these calculations, including the excitation energies and oscillator strengths, provide insights into the photophysical properties of the molecule. nih.gov For instance, TD-DFT calculations can help identify the nature of electronic transitions, such as n → π* or π → π* transitions, which are characteristic of molecules containing carbonyl and amino groups.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior by solving Newton's equations of motion for a system of atoms and molecules. cambridge.org This approach allows for the exploration of conformational changes and the influence of the surrounding environment over time.
This compound is a flexible molecule with several rotatable bonds. cambridge.org MD simulations are an excellent tool for exploring the conformational landscape of such molecules. rsc.org By simulating the molecule's motion over time, different stable and metastable conformations can be identified. The relative populations of these conformers can be determined from the simulation trajectory, providing insight into the molecule's preferred shapes. Furthermore, techniques like metadynamics can be coupled with MD to calculate the free energy surface associated with specific dihedral angles, revealing the energy barriers for rotation around key bonds. rsc.org For similar flexible molecules, conformational analysis helps in understanding their structural, dynamical, and thermodynamical properties. rsc.org
Interactive Table: Key Rotatable Bonds in this compound for Conformational Analysis
| Bond | Description |
| C(O)-N(butyl) | Amide bond rotation |
| N-C(butyl) | Butyl group rotation |
| Cα-C(O) | Acetyl group rotation |
| Cα-N(methylamino) | Methylamino group rotation |
The conformation and reactivity of a molecule can be significantly influenced by the solvent. Continuum solvation models, such as the Polarizable Continuum Model (PCM), are often used in conjunction with quantum chemical calculations to account for the bulk effects of the solvent. nih.gov These models represent the solvent as a continuous dielectric medium, which simplifies the calculations while still capturing the essential electrostatic interactions between the solute and the solvent. By performing geometry optimizations and energy calculations with a continuum model, it is possible to study how the conformational preferences and energy barriers of this compound change in different solvent environments. researchgate.netresearchgate.net For example, studies on similar amides have shown that polar solvents can stabilize certain conformations over others through hydrogen bonding and dipole-dipole interactions. rsc.org
Reaction Mechanism Elucidation
The elucidation of reaction mechanisms involving this compound is a critical area of computational and theoretical investigation. Understanding the pathways through which this compound and its derivatives react is fundamental for predicting their stability, reactivity, and potential applications. Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for exploring these complex chemical processes. mdpi.comnih.gov
Studies on related acetamide (B32628) compounds have provided significant insights into the probable reaction mechanisms. For instance, the pyrolysis of acetamide, a model for N-alkylated amides, has been shown to proceed through both unimolecular and bimolecular pathways. uaeu.ac.aenih.gov Unimolecular decomposition can involve the formation of intermediates like acetimidic acid and 1-aminoethenol. nih.gov However, bimolecular reactions, especially those involving the enol form (acetimidic acid), are often crucial for explaining the formation of major products such as ammonia (B1221849) and acetic acid. uaeu.ac.ae
For more complex substituted acetamides, such as N-substituted diacetamides, decomposition mechanisms have been examined focusing on the effect of substituents on the delocalization of the nitrogen lone-pair electrons. mdpi.comnih.gov These studies often propose mechanisms involving cyclic transition states, such as a six-membered transition state for the extraction of an α-hydrogen. mdpi.comnih.gov In the context of this compound, similar mechanistic pathways involving intramolecular hydrogen transfer or interactions with other molecules could be anticipated.
Furthermore, the hydrolysis of acetamides is another well-studied reaction. It is generally accepted that this process can be initiated by the formation of an O-protonated tautomer through a nucleophilic attack by a water molecule on the carbonyl oxygen. nih.govnih.gov For this compound, investigations into its hydrolysis would likely explore similar tetrahedral intermediates. nih.gov
Transition State Characterization and Activation Energies
A key aspect of understanding reaction mechanisms at a molecular level is the characterization of transition states and the calculation of their associated activation energies. The transition state represents the highest energy point along the reaction coordinate, and its structure provides a snapshot of the bond-breaking and bond-forming processes.
Computational chemists employ various DFT functionals, such as B3LYP, B3PW91, and CAM-B3LYP, often in conjunction with basis sets like the Pople-type or def2-TZVP, to locate and characterize transition state geometries. mdpi.comnih.gov For instance, in the study of N-substituted diacetamides, dispersion corrections are sometimes applied to better account for non-covalent interactions within the transition state. mdpi.comnih.gov
The activation energy (Ea), which is the energy difference between the reactants and the transition state, is a critical parameter for determining the rate of a reaction. Theoretical calculations of Ea for the pyrolysis and hydrolysis of various acetamides have shown good agreement with experimental data. For example, the calculated activation barrier for the bimolecular reaction of acetamide with its enol form was found to be in excellent agreement with experimental values. uaeu.ac.ae Similarly, for the autocatalytic reaction of acetamide with acetic acid, the calculated activation barriers for different pathways were consistent with the experimental activation energy. uaeu.ac.ae
For a molecule like this compound, computational studies would aim to identify the transition states for potential reactions, such as thermal decomposition or hydrolysis. The calculated activation energies would provide valuable information on the feasibility and kinetics of these reactions under different conditions.
Energy Profile Determination for Reaction Pathways
Once the reactants, intermediates, transition states, and products of a reaction have been identified and their energies calculated, an energy profile for the entire reaction pathway can be constructed. This profile provides a visual representation of the energy changes that occur as the reaction progresses, highlighting the relative stabilities of all species involved.
Mapping the potential energy surface for all possible reaction channels is a common practice in computational studies of reaction mechanisms. nih.gov For the unimolecular decomposition of acetamide, the formation of acetimidic acid and 1-aminoethenol and their subsequent decomposition pathways were identified as the most energetically favored. nih.gov
In the case of bimolecular reactions, such as the transamidation of acetamide, DFT calculations have been used to propose stepwise mechanisms. mdpi.com These calculations revealed a pathway involving the activation of the amide by a catalyst, followed by nucleophilic attack and the formation of a tetrahedral intermediate. mdpi.com
Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, IR frequencies)
Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, which can be invaluable for their identification and structural elucidation. Techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are standard analytical methods, and theoretical calculations can aid in the interpretation of experimental spectra.
DFT calculations, often using the same functionals and basis sets as in mechanistic studies (e.g., B3LYP/6-311++G(d,p)), can be employed to predict NMR chemical shifts (¹H and ¹³C) and IR vibrational frequencies. researchgate.net The accuracy of these predictions allows for a direct comparison with experimental data, helping to confirm the structure of a synthesized compound.
For instance, in the study of N,N-dimethyl-2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide, the calculated vibrational frequencies were compared with experimental FT-IR and FT-Raman spectra to confirm the presence of functional groups. researchgate.net Similarly, for N-methyl benzamide (B126) and N-tert-butyl benzamide, the solvent effects on the carbonyl stretching vibration in the IR spectrum were investigated computationally. researchgate.net
For this compound, computational prediction of its ¹H and ¹³C NMR spectra would involve calculating the chemical shifts of each unique proton and carbon atom. These predicted spectra could then be compared with experimentally obtained spectra to verify its molecular structure. Likewise, the calculated IR spectrum would show the characteristic vibrational frequencies for its functional groups, such as the C=O stretch of the amide and the C-N stretches.
Below is a hypothetical table illustrating the kind of data that could be generated from computational predictions of the spectroscopic properties of this compound.
Table 1: Predicted Spectroscopic Data for this compound
| Spectroscopic Parameter | Predicted Value |
|---|---|
| ¹³C NMR Chemical Shift (C=O) | ~170-175 ppm |
| ¹H NMR Chemical Shift (N-CH₃) | ~2.8-3.2 ppm |
| ¹H NMR Chemical Shift (N-CH₂-Butyl) | ~3.2-3.6 ppm |
| IR Frequency (C=O stretch) | ~1650-1680 cm⁻¹ |
Development and Validation of Computational Models for Acetamide Derivatives
The development and validation of robust computational models are essential for accurately predicting the properties and reactivity of acetamide derivatives, including this compound. These models are typically based on quantum mechanical methods like DFT and are validated by comparing the computational results with experimental data.
The process involves selecting appropriate theoretical levels (functionals and basis sets) that can accurately describe the electronic structure and properties of the molecules of interest. mdpi.comnih.gov The choice of computational method is often guided by a balance between accuracy and computational cost. For example, various DFT functionals may be tested to see which one provides the best agreement with known experimental values for similar compounds. mdpi.comnih.gov
Kinetic data, such as reaction rate constants and activation energies, obtained from experiments are crucial for validating the computational models of reaction mechanisms. uaeu.ac.ae For instance, the calculated activation barriers for the pyrolysis of acetamide were validated against experimental data, which in turn lends credibility to the proposed reaction model. uaeu.ac.ae
Furthermore, molecular docking and simulation studies on acetamide-containing scaffolds have been used to develop models that predict biological activity. researchgate.net These models are validated by comparing the predicted binding affinities and modes with experimental inhibition data. researchgate.net
For this compound, the development of a reliable computational model would involve:
Benchmarking different DFT methods against experimental data for related acetamide derivatives.
Validating the model by accurately reproducing known properties, such as spectroscopic data or reaction kinetics of similar compounds.
Using the validated model to predict the properties and reactivity of this compound with a higher degree of confidence.
This iterative process of model development and validation is fundamental to advancing our understanding of the chemical and physical properties of this and other complex organic molecules.
Structure Property Relationships in N Butyl N Methyl 2 Methylamino Acetamide Analogues
Influence of N-Alkyl Substitution Patterns on Molecular Conformation and Reactivity
The conformational preferences and reactivity of amide-containing molecules are significantly influenced by the nature of the substituents on the nitrogen atoms. For a hypothetical N-Butyl-N-methyl-2-methylamino-acetamide, the n-butyl and methyl groups on the amide nitrogen, as well as the methyl group on the amino nitrogen, would play a crucial role in defining its three-dimensional structure and chemical behavior.
The reactivity of the molecule, particularly the nucleophilicity of the amino nitrogen and the electrophilicity of the amide carbonyl carbon, would also be modulated by these alkyl groups. Generally, alkyl groups are electron-donating, which would increase the electron density on the adjacent nitrogen atoms, potentially enhancing their nucleophilicity.
Stereochemical Considerations and Chiral Analogues of this compound
Chirality is a key consideration in the study of many biologically active molecules. In the case of this compound, the introduction of a chiral center would lead to the existence of enantiomers with potentially different properties. A chiral center could be introduced, for example, by replacing the methyl group on the amino nitrogen with a different substituent or by introducing chirality at the alpha-carbon of the acetamide (B32628) moiety.
The synthesis of chiral N-alkyl amino acids and their derivatives is a well-established field. researchgate.netmonash.edunih.gov Methods often involve the use of chiral starting materials or asymmetric synthesis strategies. nih.gov For instance, formamides derived from N-methyl amino acids have been used as chiral organocatalysts, demonstrating that the stereochemistry of the N-alkylated amino acid core can effectively control the outcome of chemical reactions. researchgate.net
The synthesis of N-methyl-β3-amino acids with retention of configuration from α-amino acids has been demonstrated, highlighting that stereochemical integrity can be maintained during synthetic modifications. nih.gov While no specific chiral analogues of this compound have been reported, the principles of asymmetric synthesis would apply to their potential creation.
Impact of Substituent Electronic and Steric Effects on Chemical Properties
The electronic and steric effects of the n-butyl and methyl substituents are fundamental to the chemical properties of this compound. The electron-donating nature of these alkyl groups would influence the basicity of the nitrogen atoms and the reactivity of the amide group.
Steric hindrance is another critical factor. The bulk of the n-butyl group, in comparison to the methyl group, would affect the accessibility of the lone pairs of electrons on the nitrogen atoms and the carbonyl oxygen. This can influence the molecule's ability to act as a ligand in coordination chemistry or to participate in intermolecular interactions.
While no specific data tables for this compound could be generated due to the lack of literature, the following table illustrates the kind of data that would be relevant for such an analysis, based on a related but distinct compound, 2-(n-butyl-n-methylamino)-n-(1,2-diphenylethyl)-acetamide.
| Property | Predicted Value |
| Molecular Formula | C21H28N2O |
| Monoisotopic Mass | 324.22015 Da |
| XlogP | 4.3 |
| Data for 2-(n-butyl-n-methylamino)-n-(1,2-diphenylethyl)-acetamide, a different compound. uni.lu |
Advanced Research Applications of N Butyl N Methyl 2 Methylamino Acetamide As a Chemical Building Block
Utilization in Complex Molecule Synthesis
The presence of multiple reactive sites within N-Butyl-N-methyl-2-methylamino-acetamide makes it an ideal candidate for the synthesis of more complex molecules. Its amino and amide groups can be selectively modified or can participate in cyclization reactions, providing pathways to diverse chemical structures.
As a Precursor for Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles are core structures in a vast number of pharmaceuticals, agrochemicals, and functional materials. nih.govfrontiersin.orgfrontiersin.org The synthesis of these rings often relies on versatile building blocks that can provide the necessary nitrogen and carbon atoms. While direct studies on the cyclization of this compound are not extensively documented, the reactivity of analogous N,N-disubstituted amino amides and related structures suggests its potential as a precursor. For instance, α-amino amides are known to be key intermediates in the synthesis of various heterocyclic systems. tandfonline.com
Research on related compounds demonstrates several synthetic strategies where a molecule with a similar backbone could be employed:
Annulation Reactions: Lee et al. have developed methods for constructing dihydropyridinone rings through the annulation of amides that have an alkyne group at the α-carbon. nih.gov This suggests that a suitably modified derivative of this compound could serve as a precursor for piperidinone-like heterocycles.
Ring Transformation: The conversion of 3-membered rings like aziridines into 5-membered rings such as imidazolidines has been achieved through copper-catalyzed reactions. nih.govfrontiersin.org The diamine-like structure of this compound could potentially be utilized in reactions to form five or six-membered heterocyclic rings.
Condensation Reactions: The Biginelli reaction, which uses urea (B33335) or thiourea (B124793) derivatives, is a classic method for synthesizing dihydropyrimidinones. tandfonline.com The structural elements of this compound could potentially be adapted for multicomponent reactions to form complex heterocyclic frameworks.
The table below summarizes potential heterocyclic systems that could be targeted using precursors structurally related to this compound.
| Precursor Type | Reaction Type | Potential Heterocyclic Product |
| α-Alkynyl-substituted Amide | Annulation | Dihydropyridinone |
| Diamine Analogue | Ring Expansion/Condensation | Imidazolidine, Piperazine |
| α-Amino Amide Derivative | Multicomponent Condensation | Substituted Pyrimidines |
As a Component in Non-chiral and Chiral Ligand Synthesis
The ability of this compound to coordinate with metal ions through its nitrogen and oxygen atoms makes it an attractive scaffold for the synthesis of both chiral and non-chiral ligands. These ligands are crucial for asymmetric catalysis and the development of metal complexes with specific properties.
Amino acids and their derivatives are frequently used as starting materials for the synthesis of sophisticated chiral ligands. rsc.orgmdpi.com For example, C2-symmetric chiral N,N′-dioxide ligands have been synthesized from readily available amino acids and amines. rsc.org These ligands, featuring a tertiary amino oxide–amide backbone, are effective in a variety of metal-catalyzed asymmetric reactions. Given that this compound is derived from an N-methylated amino acid, it represents a viable precursor for this class of ligands.
Furthermore, chiral P,N,N-ligands have shown excellent performance in asymmetric hydrogenation reactions catalyzed by manganese. acs.org The structural motif of this compound, containing both amine and amide functionalities, is well-suited for elaboration into such tridentate ligands. The synthesis of chiral ligands often involves the coupling of an amino acid-derived unit with other functional groups, a strategy directly applicable to this compound.
The table below outlines examples of ligand classes that could be synthesized from precursors similar to this compound.
| Ligand Class | Key Structural Feature | Potential Catalytic Application |
| Chiral N,N'-Dioxide Ligands | Tertiary Amino Oxide-Amide | Asymmetric Allylation, Michael Addition |
| Chiral P,N,N-Ligands | Phosphine (B1218219), Pyridine, and Amine/Amide | Asymmetric Hydrogenation, Hydroamination |
| Amino Alcohol-derived Ligands | Amide and Hydroxyl Groups | Asymmetric Borane Reduction |
Potential in Materials Science Research
The unique chemical structure of this compound also suggests its potential utility in the field of materials science, particularly in the design of functional polymers and in studies related to material degradation.
Integration into Functional Materials with Specific Structural Characteristics
Polymers based on amino acid monomers, such as poly(amino acid)s and polyamides, have garnered significant interest for biomedical applications due to their biocompatibility and biodegradability. nih.gov this compound, as a derivative of an N-methylated amino acid, could be incorporated into polymer chains to create "pseudo-poly(amino acid)s". nih.gov The presence of the N-butyl and N-methyl groups would influence the polymer's physicochemical properties, such as its solubility, thermal stability, and interaction with other molecules.
The ability of the amide and amine groups to form hydrogen bonds could be exploited in the creation of self-assembling materials or hydrogels. Research on poly(aspartic acid) has shown its utility in designing dialysis membranes, drug delivery systems, and artificial skin. nih.gov By analogy, polymers incorporating this compound could lead to functional materials with tailored properties for specific applications.
Role in Ionic Liquid Degradation Studies (as a potential degradation product or related structure)
Ionic liquids (ILs), especially those based on the 1-butyl-3-methylimidazolium ([bmim]) cation, are widely studied as "green" solvents for processes like biomass dissolution. mdpi.commdpi.com However, at the elevated temperatures required for these processes, ILs can degrade. mdpi.com Studies on the thermal degradation of [bmim]-based ILs have identified various volatile and non-volatile products, including N-alkylamides. mdpi.com
The formation of these degradation products can occur through nucleophilic attack by the anion or residual water on the alkyl groups of the cation. mdpi.com Research has shown that the thermal degradation of [bmim]OAc can lead to the formation of N-alkylamides. mdpi.com Specifically, the reaction of degradation products like n-butylamine with other components could potentially form structures related to this compound. Understanding the formation of such degradation products is crucial for assessing the long-term stability and environmental impact of ionic liquids. researchgate.net
The table below lists degradation products identified in studies of imidazolium-based ionic liquids that are structurally related to the components of this compound.
| Ionic Liquid Cation | Condition | Identified Degradation Product Class |
| 1-butyl-3-methylimidazolium | Thermal Treatment (~150°C) | N-alkylamides, Alkyl amines (n-butylamine) |
| 1-butyl-3-methylimidazolium | Lignin Dissolution | Covalently bonded imidazolium (B1220033) fragments |
Exploration as a Precursor for Specialized Reagents
The distinct functional groups of this compound allow for its transformation into a variety of specialized reagents for organic synthesis. The tertiary amine can be oxidized, the secondary amide can be deprotonated or hydrolyzed, and the alpha-carbon can potentially be functionalized.
One area of potential is in "umpolung" or reverse polarity reactivity. nih.gov Traditional amide synthesis involves a nucleophilic amine attacking an electrophilic carbonyl. However, novel methods have been developed where the amine is converted into an electrophilic species. nih.gov this compound could serve as the amine component in such unconventional amide synthesis strategies, enabling the formation of peptide bonds that are otherwise difficult to construct.
Additionally, new alcohol derivatives of N,N-disubstituted amino acids have been synthesized and evaluated as transdermal penetration enhancers. nih.gov The structure of this compound is analogous to these compounds, suggesting that it could be modified to create new reagents for pharmaceutical and cosmetic formulations. The conversion of the amide group to an ester or alcohol would yield a molecule with amphiphilic properties, potentially useful for altering membrane permeability.
Future Research Directions and Emerging Methodologies
Green Chemistry Approaches in Acetamide (B32628) Synthesis and Derivatization
The principles of green chemistry are increasingly integral to modern synthetic strategies, aiming to reduce waste, minimize energy consumption, and utilize renewable resources. In the context of acetamide synthesis, several innovative approaches are being explored.
One promising avenue is the development of catalyst- and solvent-free reaction conditions. Research has demonstrated the successful synthesis of various acetanilides and N-benzothiazole-2-yl-acetamides by reacting anilines or 2-aminothiazoles directly with acetic anhydride (B1165640) without external heating or the need for a catalyst. This method not only simplifies the purification process but also significantly reduces the environmental impact. nih.gov Another green approach involves the utilization of carbon dioxide (CO2) as a C1 feedstock. Scientists have reported the synthesis of acetamides from CO2, methanol (B129727), H2, and corresponding amines using a Rhodium catalyst with LiI/LiCl as promoters. mt.com This process is notable for not requiring a ligand, as the amine substrate itself appears to accelerate the reaction. mt.com
The use of bio-based starting materials is another cornerstone of green acetamide synthesis. For instance, a two-step method for producing acetamide from microalgae under hydrothermal conditions has been developed, showcasing the potential of converting biomass into valuable chemicals. nih.gov Furthermore, the replacement of hazardous reagents with more benign alternatives is a key focus. Vinyl acetate (B1210297) is being investigated as a less toxic and more sustainable acetylating agent compared to the traditionally used acetic anhydride for the modification of carbohydrates like β-cyclodextrin. patsnap.com
The table below summarizes key findings in the green synthesis of acetamides.
| Green Chemistry Approach | Starting Materials | Key Findings & Advantages |
| Catalyst- and Solvent-Free Synthesis | Anilines/2-aminothiazoles, Acetic anhydride | Instantaneous reaction at room temperature, good yields, simple purification, reduced waste. nih.gov |
| CO2 Utilization | CO2, Methanol, H2, Amines | Utilizes a renewable C1 source, no ligand required, amine substrate acts as a promoter. mt.com |
| Biomass Conversion | Microalgae, NH3 | Two-step hydrothermal process, converts waste biomass into acetamide. nih.gov |
| Benign Reagents | β-cyclodextrin, Vinyl acetate | Substitutes hazardous acetic anhydride, minimizes toxic byproducts. patsnap.com |
Application of Machine Learning and Artificial Intelligence in Compound Design and Property Prediction
The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing the design and discovery of new molecules. acdlabs.comcardiff.ac.uk In the realm of acetamide chemistry, these computational tools offer the potential to accelerate the identification of compounds with desired properties, optimize reaction conditions, and predict synthetic outcomes.
Recent studies have shown that machine learning algorithms, such as random forests, can reliably predict the conversion rate of amide bond synthesis even with small datasets. acs.org By analyzing a multitude of feature molecular descriptors derived from quantum chemical calculations, these models can identify the key factors influencing reaction efficiency. acs.org This predictive power allows for the in silico screening of vast virtual libraries of potential acetamide derivatives, prioritizing candidates for synthesis and testing.
Generative deep learning models, including Recurrent Neural Networks (RNNs), Autoencoders, and Generative Adversarial Networks (GANs), are being employed for de novo molecular design. acdlabs.com These models can be trained on existing chemical data to generate novel molecular structures that are likely to possess specific biological activities or chemical features. For instance, in drug discovery, AI can suggest novel chemical motifs for lead generation or optimize the properties of a current lead series. cardiff.ac.uk The ability of ML to decipher complex relationships between chemical structure and functional properties is also being applied to understand and predict the performance of materials, such as the binding of mRNA by polymer micelles, where the type of amine plays a critical role. rfi.ac.uk
Advanced In Situ Spectroscopic Monitoring of Synthetic Reactions
The real-time monitoring of chemical reactions as they occur provides invaluable insights into reaction kinetics, mechanisms, and the formation of transient intermediates. Several advanced spectroscopic techniques are being applied to the in situ study of acetamide synthesis.
Near-Infrared (NIR) spectroscopy has been demonstrated as a powerful tool for monitoring the progress of peptide synthesis, which involves the formation of amide bonds. acs.orgnih.gov By tracking changes in the NIR absorption bands corresponding to the amide group, it is possible to quantify the elongation of peptide chains in real-time. acs.orgnih.gov This method has the potential to be adapted for monitoring the synthesis of a wide range of acetamides in both laboratory and industrial settings. spectroscopyonline.com
Raman spectroscopy , particularly Surface-Enhanced Raman Spectroscopy (SERS), offers the sensitivity to observe chemical bond formation at the single-molecule level. In a groundbreaking experiment, the aminolysis reaction to form an amide bond was observed in real-time within a plasmonic nanocavity. nih.govacs.org This technique provides millisecond time resolution, allowing for the dynamic evolution of the reaction to be probed. nih.govacs.org
Mass spectrometry (MS) , especially when coupled with ambient sampling techniques, allows for the rapid monitoring of reaction mixtures without the need for sample workup. The Atmospheric Solids Analysis Probe (ASAP) coupled with a mass spectrometer can provide structural information on starting materials, intermediates, and products in under a minute. waters.comwaters.com This enables chemists to quickly assess reaction progress and make informed decisions. waters.comwaters.com
The following table provides an overview of advanced in situ spectroscopic techniques for monitoring acetamide synthesis.
| Spectroscopic Technique | Principle | Key Advantages for Acetamide Synthesis |
| Near-Infrared (NIR) Spectroscopy | Monitors vibrational overtones and combination bands of the amide group. | Non-invasive, real-time quantitative analysis of amide bond formation. acs.orgnih.gov |
| Surface-Enhanced Raman Spectroscopy (SERS) | Enhances Raman signals of molecules adsorbed on metallic nanostructures. | Single-molecule sensitivity, high temporal resolution for mechanistic studies. nih.govacs.org |
| Ambient Sampling Mass Spectrometry (e.g., ASAP-MS) | Direct ionization of samples from the reaction mixture at atmospheric pressure. | Rapid analysis without sample preparation, real-time monitoring of multiple species. waters.comwaters.com |
| In situ Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information on species in both liquid and solid phases during a reaction. | Elucidation of reaction pathways and intermediates under actual synthesis conditions. cardiff.ac.uknih.govst-andrews.ac.uk |
Development of Novel Analytical Techniques for Structural Elucidation of Complex Acetamide Mixtures
The unambiguous identification and characterization of compounds within complex mixtures is a significant analytical challenge. The development of novel analytical techniques, particularly hyphenated methods, is crucial for the structural elucidation of acetamide derivatives.
Hyphenated chromatography-mass spectrometry techniques are at the forefront of this field. nih.gov The coupling of a separation technique, such as gas chromatography (GC) or liquid chromatography (LC), with a mass spectrometer (MS) allows for the separation of individual components in a mixture followed by their immediate structural analysis. nih.govnih.govresearchgate.netnih.govmdpi.com High-resolution mass spectrometry (HRMS) provides accurate mass measurements, enabling the determination of elemental compositions. nih.govresearchgate.netnih.govmdpi.com Tandem mass spectrometry (MS/MS) provides detailed structural information through fragmentation analysis. nih.govnih.govresearchgate.netnih.govmdpi.com
Hydrophilic Interaction Chromatography (HILIC) coupled with mass spectrometry is emerging as a powerful tool for the analysis of polar compounds like acetamides, offering complementary separation to traditional reversed-phase LC. nih.gov For the analysis of complex isomeric mixtures, ion mobility spectrometry-mass spectrometry (IMS-MS) provides an additional dimension of separation based on the size, shape, and charge of the ions, which can help differentiate between closely related structures. nih.govrfi.ac.ukresearchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy remains an indispensable tool for definitive structural elucidation. scielo.brnih.gov Advanced 2D NMR techniques, such as HSQC and HMBC, are used to establish the connectivity of atoms within a molecule. The combination of experimental NMR data with quantum chemical calculations, such as Density Functional Theory (DFT), can provide deep insights into the conformational behavior of acetamides in solution. scielo.br
The table below highlights some of the novel analytical techniques for the structural elucidation of acetamides.
| Analytical Technique | Principle | Application in Acetamide Analysis |
| GC-MS / LC-MS | Separation by chromatography followed by mass analysis. | Identification and quantification of acetamides and their degradation products in complex matrices. nih.govnih.govresearchgate.netnih.govmdpi.com |
| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements. | Determination of elemental composition and differentiation between compounds with the same nominal mass. nih.govresearchgate.netnih.govmdpi.com |
| Tandem Mass Spectrometry (MS/MS) | Fragmentation of selected ions to obtain structural information. | Detailed structural elucidation of unknown acetamide derivatives. nih.govnih.govresearchgate.netnih.govmdpi.com |
| Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) | Separation of ions based on their mobility in a gas-filled drift tube prior to mass analysis. | Separation and identification of isomeric acetamides. nih.govrfi.ac.ukresearchgate.net |
| 2D NMR Spectroscopy (e.g., HSQC, HMBC) | Correlates nuclear spins to reveal through-bond and through-space connectivities. | Unambiguous structural determination and conformational analysis. scielo.brnih.gov |
Q & A
Q. What are the optimal synthetic routes for N-Butyl-N-methyl-2-methylamino-acetamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis of tertiary acetamides like This compound often involves acylation of amines or substitution reactions. For example, analogous compounds (e.g., N-benzyl-N-(furan-2-ylmethyl)acetamide) are synthesized via direct acylation using acetic anhydride, achieving yields ≥93% under optimized conditions (e.g., reflux in dichloromethane with triethylamine as a base) . Reaction parameters such as solvent polarity, temperature, and stoichiometric ratios of reagents (e.g., bromoacetyl bromide to amine) critically affect purity. Thin-layer chromatography (TLC) with Rf values (e.g., 0.28–0.65) and NMR spectroscopy are essential for monitoring progress and confirming structural integrity .
Q. How can researchers characterize the structural conformation of this compound using spectroscopic and computational methods?
- Methodological Answer : Conformational analysis requires a combination of NMR spectroscopy and density functional theory (DFT) calculations. For structurally similar acetamides (e.g., N-benzyl-N-(furan-2-ylmethyl)acetamide), ¹H- and ¹³C-NMR data reveal rotameric equilibria and steric effects from substituents. Coupling constants (e.g., J = 2.5–5.1 Hz) and NOESY correlations help identify spatial arrangements. DFT calculations (B3LYP/6-31G* basis set) validate experimental data by modeling energy-minimized conformers .
Q. What analytical techniques are recommended for assessing the stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Accelerated stability studies using high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are critical. For example, analogs like N-(6-amino-4-methyl-benzothiazol-2-yl)-acetamide undergo degradation under acidic/basic conditions, monitored via retention time shifts and fragmentation patterns. Thermo-gravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal stability, with melting points (e.g., 75–84°C) indicating phase transitions .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data for this compound across different assay systems?
- Methodological Answer : Contradictions often arise from assay-specific variables (e.g., cell lines, enzyme isoforms). For instance, 2-((5-Chloro-2-methylphenyl)amino)-N-(2,2,2-trifluoroethyl)acetamide showed varied IC₅₀ values in kinase assays due to ATP concentration differences . To address this:
Q. What strategies are effective for studying the pharmacokinetic behavior of this compound in vivo?
- Methodological Answer : Pharmacokinetic (PK) modeling requires LC-MS/MS quantification in biological matrices (e.g., plasma, liver microsomes). For analogs like N-acetyl Norfentanyl, microdialysis and compartmental modeling (e.g., two-compartment model) estimate parameters like clearance (CL) and volume of distribution (Vd). Metabolite identification via high-resolution MS (HR-MS) and cytochrome P450 inhibition assays (e.g., CYP3A4) clarify metabolic pathways .
Q. How can the reactivity of this compound be leveraged in designing prodrugs or enzyme inhibitors?
- Methodological Answer : The tertiary amide group and alkyl substituents enable pH-sensitive hydrolysis or targeted enzyme interactions. For example, 2-chloro-N-(2,6-dimethylphenyl)acetamide derivatives act as prodrugs via esterase-mediated cleavage. Rational design involves:
- Molecular docking (e.g., AutoDock Vina) to predict binding affinities.
- Functional group modification (e.g., fluorination to enhance metabolic stability) .
Data Analysis & Contradiction Management
Q. What computational tools are suitable for predicting the bioactivity and toxicity of this compound?
- Methodological Answer : Quantitative structure-activity relationship (QSAR) models (e.g., Random Forest, SVM) trained on PubChem datasets predict toxicity endpoints (e.g., LD₅₀). Tools like EPA’s ToxCast and ChemIDplus provide regulatory data for hazard assessment . For bioactivity, machine learning platforms (e.g., DeepChem) integrate molecular descriptors (e.g., logP, topological polar surface area) to forecast target engagement .
Q. How should researchers address discrepancies between in silico predictions and experimental results for this compound?
- Methodological Answer : Discrepancies may stem from force field inaccuracies or unaccounted solvent effects. Mitigation strategies include:
- Re-optimizing DFT calculations with explicit solvent models (e.g., COSMO-RS).
- Validating docking poses with mutagenesis studies or cryo-EM structures.
- Cross-referencing experimental spectral data (e.g., ¹H-NMR chemical shifts) with simulated spectra .
Tables of Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
